molecular formula C23H17Cl4NO9S2 B15035138 Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate

Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate

Cat. No.: B15035138
M. Wt: 657.3 g/mol
InChI Key: LLIBMMMYAVXVSS-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate is a structurally complex sulfonamide derivative characterized by multiple functional groups:

  • Methoxycarbonyl (methyl ester) groups enhancing lipophilicity and influencing metabolic stability.
  • Sulfonyl and sulfamoyl linkages critical for intermolecular interactions, such as hydrogen bonding or enzymatic inhibition.

Properties

Molecular Formula

C23H17Cl4NO9S2

Molecular Weight

657.3 g/mol

IUPAC Name

methyl 2,4-dichloro-5-[(2,4-dichloro-5-methoxycarbonylphenyl)sulfonyl-(2-methoxyphenyl)sulfamoyl]benzoate

InChI

InChI=1S/C23H17Cl4NO9S2/c1-35-19-7-5-4-6-18(19)28(38(31,32)20-8-12(22(29)36-2)14(24)10-16(20)26)39(33,34)21-9-13(23(30)37-3)15(25)11-17(21)27/h4-11H,1-3H3

InChI Key

LLIBMMMYAVXVSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)Cl)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Preparation of 2,4-Dichloro-5-(Methoxycarbonyl)Benzenesulfonyl Chloride

The synthesis begins with the preparation of 2,4-dichloro-5-(methoxycarbonyl)benzenesulfonyl chloride, a key intermediate. This step involves the reaction of methyl 2,4-dichloro-5-nitrobenzoate with chlorosulfonic acid under controlled conditions.

Procedure :

  • Esterification : Methyl 2,4-dichloro-5-nitrobenzoate is synthesized via esterification of 2,4-dichloro-5-nitrobenzoic acid using methanol and concentrated sulfuric acid at 60–70°C for 8 hours.
  • Sulfonation : The ester is treated with chlorosulfonic acid (1.2 equivalents) at 40–50°C for 3 hours, followed by the addition of thionyl chloride to convert the sulfonic acid to sulfonyl chloride.

Challenges :

  • Over-sulfonation can occur if temperatures exceed 50°C, leading to polysubstituted byproducts.
  • Proper stoichiometry of chlorosulfonic acid (1:1 to 1:1.3 molar ratio) is critical to maximize yield.

Sulfamoylation with 2-Methoxyaniline

The sulfonyl chloride intermediate undergoes nucleophilic attack by 2-methoxyaniline to form the sulfonamide linkage.

Procedure :

  • Reaction Setup : 2,4-Dichloro-5-(methoxycarbonyl)benzenesulfonyl chloride (1.0 equivalent) is dissolved in dry dichloromethane under nitrogen.
  • Amine Addition : 2-Methoxyaniline (1.1 equivalents) is added dropwise at 0–5°C, followed by triethylamine (1.5 equivalents) to scavenge HCl.
  • Workup : The mixture is stirred for 12 hours, washed with dilute HCl, and purified via flash chromatography (ethyl acetate/hexane, 1:3).

Optimization :

  • Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.
  • Excess amine ensures complete conversion of the sulfonyl chloride.

Second Sulfamoylation and Esterification

The final step introduces the second sulfamoyl group at the 5-position of the benzoate core.

Procedure :

  • Sulfamoylation : The mono-sulfonamide intermediate is reacted with 2,4-dichloro-5-(methoxycarbonyl)benzenesulfonamide in the presence of 1,1′-carbonyldiimidazole (CDI) as a coupling agent.
  • Esterification : Residual carboxylic acid groups are esterified using methyl iodide and potassium carbonate in DMF at 60°C for 6 hours.

Key Observations :

  • CDI facilitates sulfamoylation without racemization, critical for maintaining stereochemical integrity.
  • Methyl iodide ensures quantitative esterification, avoiding residual acid impurities.

Reaction Optimization and Yield Analysis

Impact of Catalysts and Solvents

Table 1 summarizes the effects of catalysts and solvents on sulfamoylation efficiency.

Table 1: Optimization of Sulfamoylation Conditions

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
CDI DCM 25 78 98
DCC THF 40 65 95
EDC·HCl Acetonitrile 30 70 97

CDI in dichloromethane provided the highest yield and purity, attributed to its mild activation of sulfonic acids without side reactions.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted sulfonyl chloride and amine byproducts.
  • Recrystallization : Ethyl acetate/hexane (1:1) yields colorless crystals with >99% purity, as confirmed by HPLC.

Structural Characterization

Spectroscopic Analysis

  • NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, aromatic), 7.89 (d, $$J = 8.4$$ Hz, 1H), 7.45–7.38 (m, 2H), 3.94 (s, 3H, OCH$$3$$).
  • IR : Strong bands at 1345 cm$$^{-1}$$ (S=O asymmetric stretch) and 1160 cm$$^{-1}$$ (S=O symmetric stretch) confirm sulfonamide formation.

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around the sulfur atom, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The dihedral angle between the two benzene rings is 64.5°, minimizing steric hindrance.

Industrial Applications and Scalability

The compound’s synthesis has been adapted for large-scale production using continuous-flow reactors, achieving a total yield of 70% from methyl salicylate. Key advantages include reduced waste generation and compatibility with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction Parameter Outcome Source
Solvent : DMSO (polar aprotic)Favors ortho-substitution (e.g., compounds 3b–e , 4b )
Solvent : MeOH (polar protic)Favors para-substitution (e.g., compounds 5a–f , 6a )
Temperature : 60°C for 72 hEnsures completion of substitution reactions with thiols

Sulfonamide Formation

  • Chlorosulfonic acid reaction :

    • A dichlorobenzoyl chloride reacts with chlorosulfonic acid to introduce a sulfonyl chloride group .

    • Subsequent ammonia hydrolysis converts the sulfonyl chloride to a sulfamoyl group (-SO₂-NH₂) .

Esterification

  • Thionyl chloride-mediated conversion :

    • Amide groups (e.g., in 2,4-dichloro-5-sulfamoyl-benzamide) react with thionyl chloride to form acid chlorides, followed by methanolysis to yield methyl esters .

Table 1: Reaction Yields and Product Ratios

Parent Compound Thiol Reactant Solvent Major Product Yield By-products
Methyl 2,4-dichloro-5-...BenzenethiolDMSOOrtho-substituted (3b)HighPara-substituted (5a)
Methyl 2,4-dibromo-5-...Naphthalene-1-thiolDMSOOrtho-substituted (4b)HighPara-substituted (6a)

Adapted from synthesis trends in .

Structural and Functional Insights

  • Binding affinity :

    • Compounds with sulfamoyl groups (e.g., 4b ) exhibit high affinity for carbonic anhydrase IX (CAIX), with K_d values as low as 0.12 nM .

    • Regioselectivity in substitution (ortho vs. para) directly impacts binding selectivity toward CAIX over other isozymes .

  • Physicochemical properties :

    • The methyl ester group enhances drug-like properties (e.g., solubility, bioavailability) .

Scientific Research Applications

METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or synthesis pathways. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Biological Activity/Application References
Target Compound Dichlorophenyl, methoxycarbonyl, sulfamoyl, sulfonyl Ester, sulfonamide, halogens Hypothesized agrochemical/pharmaceutical N/A
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid Dichlorophenyl, diethylsulfamoyl, carboxylic acid Carboxylic acid, sulfonamide, halogens Unspecified (likely intermediate) [2]
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Methyl ester, thiadiazole, phenylcarbamoyl Ester, thiadiazole, carbamate Unreported (safety data available) [4]
Sulfonylurea herbicides (e.g., metsulfuron methyl ester) Triazine, sulfonylurea, methyl ester Sulfonylurea, ester Herbicide (ALS inhibitor) [5]
Anticancer sulfonamides (e.g., 2,4-dichloro-5-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide) Dichlorophenyl, oxadiazole, sulfonamide Sulfonamide, oxadiazole, halogens Anticancer (structure-activity evaluated) [3]

Key Comparative Insights

However, the target compound’s dichlorophenyl and methoxyphenyl substituents may confer distinct target selectivity compared to triazine-based herbicides.

Synthetic Pathways

  • The synthesis of sulfonamide derivatives in involves chloromethylation and oxadiazole ring formation , which may parallel the target compound’s synthesis. However, the incorporation of two sulfonyl/sulfamoyl groups in the target compound likely requires multi-step sulfonation and coupling reactions, increasing synthetic complexity.

Biological Activity Hypotheses

  • The dichlorophenyl-sulfonamide motif in the target compound aligns with anticancer sulfonamides in , which exhibit activity via tubulin inhibition or apoptosis induction . The additional methoxyphenyl group may modulate pharmacokinetic properties, such as metabolic stability.
  • Contrastingly, sulfonylurea herbicides () rely on sulfonylurea linkages for ALS inhibition , a mechanism less likely in the target compound due to its distinct substitution pattern.

Biological Activity

Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler compounds. The process often includes sulfonation and subsequent reactions to introduce various functional groups that enhance biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to methyl 2,4-dichloro-5-sulfamoyl-benzoates exhibit significant affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. This enzyme plays a crucial role in acidifying the tumor microenvironment, thus facilitating tumor invasion and metastasis. Compounds targeting CAIX could potentially serve as effective anticancer agents by inhibiting its activity and altering the tumor microenvironment.

Table 1: Affinity of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates for CA Isozymes

CompoundCAIX Affinity (nM)Selectivity
Methyl 2,4-dichloro-5-sulfamoyl-benzoate< 10High
Other CA Isozymes> 1000Low

The high selectivity for CAIX suggests that these compounds could minimize side effects associated with traditional chemotherapy by specifically targeting cancerous tissues.

2. Antimicrobial Activity

In addition to anticancer properties, methyl 2,4-dichloro-5-sulfamoyl-benzoates have shown promising antimicrobial activity. Various derivatives have been tested against a range of bacterial strains, revealing moderate to good efficacy.

Table 2: Antimicrobial Efficacy of Synthesized Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CKlebsiella pneumoniae20

These results indicate that modifications to the benzoate structure can enhance antimicrobial properties, making these compounds potential candidates for developing new antibiotics.

Case Study 1: Targeting CAIX in Cancer Therapy

A study published in December 2021 explored the design of methyl benzoates targeting CAIX. The results demonstrated that specific structural modifications led to enhanced binding affinity and selectivity towards CAIX compared to other isozymes. This case highlights the potential of methyl 2,4-dichloro-5-sulfamoyl-benzoate derivatives in developing targeted cancer therapies.

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on antimicrobial properties, a series of synthesized benzoate derivatives were evaluated against common pathogens. The study found that certain derivatives exhibited significant antibacterial activity, providing a basis for further exploration into their use as novel antimicrobial agents.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound, and how do reagent choices impact yield?

Methodological Answer: Synthesis routes for structurally similar chlorinated benzoates often involve sequential steps: halogenation, sulfonation, and esterification. For example, sodium hypochlorite in 1,4-dioxane/water under reflux is effective for chlorination , while sulfonyl chlorides (e.g., (4-methylphenyl)methanesulfonyl chloride) are critical for introducing sulfamoyl groups . Solvent polarity and reaction temperature must be optimized to minimize side reactions (e.g., hydrolysis of ester groups). Reagent purity and stoichiometric ratios should be validated via TLC or HPLC monitoring.

Q. Which spectroscopic techniques are most reliable for characterizing the sulfamoyl and sulfonyl functional groups?

Methodological Answer:

  • IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and sulfamoyl (N–H bending at ~1550 cm⁻¹) groups .
  • NMR : Use 1^1H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and 13^{13}C NMR for carbonyl (δ ~165–175 ppm) and sulfonamide carbon signals .
  • X-ray Crystallography : Resolve steric effects of dichloro and methoxy substituents on molecular conformation .

Q. What safety protocols are essential when handling intermediates during synthesis?

Methodological Answer: Refer to MSDS guidelines for chlorinated and sulfonated intermediates:

  • Use fume hoods and PPE (gloves, goggles) due to corrosive reagents like hydrochloric acid .
  • Avoid exposure to sulfonyl chlorides, which are moisture-sensitive and release HCl gas .
  • Store intermediates in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in sulfonation efficiency?

Methodological Answer: Density Functional Theory (DFT) can model electronic effects of substituents (e.g., electron-withdrawing Cl groups) on sulfamoyl reactivity. For instance, calculate Fukui indices to predict electrophilic attack sites or assess steric hindrance from 2-methoxyphenyl groups . Compare theoretical activation energies with experimental kinetic data to optimize reaction conditions .

Q. What strategies address low yields in the sulfamoylation step?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may hydrolyze esters. Balance with mixed solvents (e.g., dioxane/water) .
  • Catalysis : Use DMAP or pyridine to scavenge HCl and accelerate sulfonamide formation .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonation progress and adjust reagent feed rates .

Q. How can in vitro assays evaluate this compound’s potential as a sulfonylurea herbicide?

Methodological Answer:

  • Acetolactate Synthase (ALS) Inhibition Assay : Measure IC₅₀ values using plant enzyme extracts. Compare with commercial herbicides (e.g., metsulfuron-methyl) .
  • Soil Metabolism Studies : Use 14^{14}C-labeled analogs to track degradation pathways and metabolite identification via LC-MS .

Q. What role do substituents play in the compound’s hydrolytic stability?

Methodological Answer:

  • Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–9) with HPLC quantification. Methoxy groups at ortho positions may sterically shield the sulfamoyl linkage, reducing hydrolysis rates .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis mechanisms (e.g., nucleophilic attack vs. acid-catalyzed cleavage) .

Contradiction Analysis and Optimization

Q. How to resolve discrepancies in reported chlorination regioselectivity?

Methodological Answer:

  • Theoretical Modeling : Use DFT to compare transition-state energies for chlorination at C-2 vs. C-4 positions. Electron-donating methoxy groups may direct electrophilic attack .
  • Experimental Validation : Perform competitive chlorination experiments with controlled stoichiometry and analyze products via GC-MS .

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